molecular formula C19H16N2O3 B2834392 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one CAS No. 1260929-34-7

3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2834392
CAS No.: 1260929-34-7
M. Wt: 320.348
InChI Key: HJULLANWJVBTNR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They are also known as 1, 3-diazole and contain two nitrogen atoms .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

Researchers have developed a facile one-pot synthetic method for a new class of compounds including pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis method involves common organocatalysts and inexpensive starting materials, demonstrating the potential for producing compounds with antimicrobial properties. Some of these compounds exhibited significant antibacterial and antifungal activity, suggesting their application in biological imaging and antimicrobial therapy (Banoji et al., 2022).

Ionic Liquid-Promoted Synthesis

Another study reports the synthesis of novel chromone-pyrimidine coupled derivatives, emphasizing environmentally friendly methods. These compounds were evaluated for their antimicrobial activity, with certain derivatives showing potent antibacterial and antifungal effects. The research highlights the application of these compounds in antimicrobial therapy and suggests their potential as oral drug candidates due to favorable ADMET properties (Tiwari et al., 2018).

Microwave-Assisted Synthesis

The synthesis of 2,4,5-triaryl-5H-chromeno[4,3-b]pyridines under microwave radiation demonstrates an efficient method for creating compounds with potential applications in various fields. This method allows for the formation of new bonds and rings in a one-pot process, indicating the versatility of such compounds in chemical synthesis and potentially in drug development (Wu et al., 2009).

Antibacterial Activity and Synthesis Methods

Further research into the synthesis of novel 3-[(Heteroaryl-2-ylimino)-methyl]-4-hydroxy-chromen-2-ones and their analogs has shown these compounds to possess significant antibacterial activity. This study not only provides new methods for synthesizing these compounds but also explores their potential in combating bacterial infections (Hoti et al., 2021).

Properties

IUPAC Name

3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-3-14-17(20-16-9-4-5-10-21(14)16)13-11-12-7-6-8-15(23-2)18(12)24-19(13)22/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJULLANWJVBTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N1C=CC=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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